molecular formula C25H23N3O3S2 B2686458 (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 391876-48-5

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2686458
M. Wt: 477.6
InChI Key: VIMXLLQAYATDEG-OCEACIFDSA-N
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Description

The compound appears to be a complex organic molecule that contains several functional groups, including a dihydroisoquinoline, a sulfonyl group, and a benzothiazole. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the dihydroisoquinoline and benzothiazole rings. The sulfonyl group could then be introduced through a sulfonation reaction. However, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the benzothiazole ring and the sulfonyl group could potentially give the molecule some degree of planarity. The dihydroisoquinoline ring could introduce some stereochemistry, depending on its substitution pattern and the position of the hydrogen atoms.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions under certain conditions. The sulfonyl group is also typically quite stable, but it can be involved in substitution reactions. The dihydroisoquinoline ring can participate in a variety of reactions, including reductions, oxidations, and various carbon-carbon bond-forming reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar and therefore more soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum. Without specific experimental data, however, these are just predictions.


Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Anti-inflammatory Activities

    Compounds with benzothiazole, sulfonyl, and benzamide groups have been synthesized and evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds demonstrate the potential of sulfonyl and benzamide derivatives in developing new therapeutic agents with diverse biological activities (Patel et al., 2009).

  • Cytotoxicity and Anticancer Activities

    New derivatives featuring the dihydroisoquinolin-2(1H)-yl group have been synthesized and showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These findings highlight the potential of such compounds in the design of drugs with psychotropic, anti-inflammatory, and anticancer properties (Zablotskaya et al., 2013).

  • Sulfonamide Hybrids for Various Activities

    Sulfonamides, including those with hybrid structures incorporating aromatic, heterocycle, or aliphatic groups, have shown a range of pharmacological activities such as antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor activities. This research underscores the versatility of sulfonamide-based compounds in drug discovery (Ghomashi et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and testing its biological activity. It could also be interesting to investigate its potential applications, for example in pharmaceuticals or materials science.


Please note that this is a general analysis based on the structure of the compound and the typical properties and reactivity of its functional groups. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-17-7-12-22-23(15-17)32-25(27(22)2)26-24(29)19-8-10-21(11-9-19)33(30,31)28-14-13-18-5-3-4-6-20(18)16-28/h3-12,15H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMXLLQAYATDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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